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Once a candidate in the fight against Hepatitis C Virus (HCV), the non-nucleoside NS5B

polymerase inhibitor Deleobuvir (formerly BI 207127) ultimately fell short of efficacy endpoints,

leading to the discontinuation of its development in 2013. For researchers, scientists, and drug

development professionals, the story of Deleobuvir offers valuable insights when contrasted

with the highly successful direct-acting antiviral (DAA) regimens that now form the standard of

care for HCV patients who have failed previous treatments.

This guide provides a comparative analysis of Deleobuvir's limited performance data and the

superior efficacy of current salvage therapies, supported by experimental data from key clinical

trials.

Deleobuvir: A Profile of Insufficient Efficacy
Deleobuvir was investigated in combination with other DAAs, primarily the protease inhibitor

faldaprevir and ribavirin. However, clinical trials, such as the SOUND-C2 and SOUND-C3

studies, predominantly focused on treatment-naïve patients. Data on its efficacy in the more

challenging population of treatment-experienced patients remains scarce. The primary reason

for the cessation of its development was its suboptimal performance, particularly against HCV

genotype 1a.
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In stark contrast to the limited success of early DAA candidates like Deleobuvir, modern

pangenotypic DAA regimens have revolutionized HCV treatment, offering high cure rates for

patients who have previously failed therapy. The cornerstones of current salvage therapy are

combinations including sofosbuvir/velpatasvir/voxilaprevir and glecaprevir/pibrentasvir.

Comparative Efficacy in Treatment-Experienced Patients
The following tables summarize the Sustained Virologic Response (SVR) rates of current

standard-of-care regimens in patients who have failed previous DAA therapies. SVR, the

absence of detectable HCV RNA 12 weeks after the end of treatment (SVR12), is considered a

cure.

Regimen Clinical Trial Patient Population SVR12 Rate

Sofosbuvir/Velpatasvir

/Voxilaprevir
POLARIS-1

DAA-experienced

(NS5A inhibitor failure)
96%

Sofosbuvir/Velpatasvir

/Voxilaprevir
Real-world cohort DAA-experienced 95.4%[1]

Glecaprevir/Pibrentas

vir
MAGELLAN-1 Part 2

DAA-experienced

(protease or NS5A

inhibitor failure)

89-91%[2]

Glecaprevir/Pibrentas

vir + Sofosbuvir +

Ribavirin

MAGELLAN-3
Glecaprevir/Pibrentas

vir failures
96%[3]

Sofosbuvir/Velpatasvir

+ Ribavirin
-

DAA-experienced

(real-world)
>90%

Sofosbuvir +

Glecaprevir/Pibrentas

vir + Ribavirin

- Multiple DAA failures
High cure rate (95% in

one study)[4]

Experimental Protocols for Key Clinical Trials
Understanding the methodologies behind these successful outcomes is crucial for ongoing

research and development.
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POLARIS-1 (Sofosbuvir/Velpatasvir/Voxilaprevir)
Study Design: A Phase 3, multicenter, randomized, open-label study.

Patient Population: Adults with chronic HCV genotype 1-6 infection who had previously failed

a DAA regimen containing an NS5A inhibitor.

Treatment Regimen: A fixed-dose combination of sofosbuvir (400 mg), velpatasvir (100 mg),

and voxilaprevir (100 mg) administered orally once daily for 12 weeks.

Primary Endpoint: SVR12.

MAGELLAN-1 (Glecaprevir/Pibrentasvir)
Study Design: A Phase 2, randomized, open-label, multicenter study.

Patient Population: Adults with chronic HCV genotype 1 infection who had previously failed a

DAA regimen containing either an NS3/4A protease inhibitor or an NS5A inhibitor.

Treatment Regimen: A fixed-dose combination of glecaprevir (300 mg) and pibrentasvir (120

mg) administered orally once daily for 12 or 16 weeks.

Primary Endpoint: SVR12.

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the logical flow of treatment decisions, the following

diagrams are provided.
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Caption: Mechanism of Action of Different DAAs on the HCV Replication Cycle.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b8103036?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient with Prior HCV
Treatment Failure

Assess Prior Regimen
and Patient Factors

(Genotype, Cirrhosis)

Failure of Sofosbuvir-based
Regimen (without NS5A inhibitor)

Failure of NS5A
Inhibitor-containing Regimen

Failure of Glecaprevir/
Pibrentasvir Regimen Multiple DAA Failures

Glecaprevir/Pibrentasvir
(8, 12, or 16 weeks)

Sofosbuvir/Velpatasvir/
Voxilaprevir (12 weeks)

Sofosbuvir + Glecaprevir/
Pibrentasvir +/- Ribavirin

Click to download full resolution via product page

Caption: Simplified Decision Workflow for HCV Retreatment After DAA Failure.

Conclusion
The journey of Deleobuvir underscores the rapid evolution of HCV therapeutics. While it did

not fulfill its initial promise, its story serves as a benchmark against which the remarkable

success of current DAA regimens can be measured. For patients who have failed previous

HCV treatments, highly effective and well-tolerated options are now available, offering a near-

certainty of cure. The focus for researchers and drug developers has now shifted to optimizing

these regimens for all patient populations and addressing the remaining challenges of global

HCV elimination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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